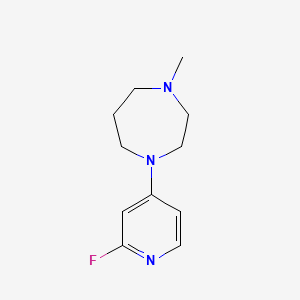
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane
Overview
Description
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is a useful research compound. Its molecular formula is C11H16FN3 and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Fluoropyridines
are a class of compounds that have been of interest due to their unique physical, chemical, and biological properties . The presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues . Fluoropyridines have been used in the synthesis of various biologically active compounds .
Biological Activity
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (CAS Number: 1566303-81-8) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H16FN3
- Molecular Weight : 209.26 g/mol
- Purity : Typically available at 98% purity for research purposes .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the fluoropyridine moiety enhances its affinity for specific receptors.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. This activity is often linked to serotonin and norepinephrine reuptake inhibition, suggesting a role in mood regulation.
Neuroprotective Properties
Studies have shown that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress and reduce neuronal apoptosis in vitro, indicating potential applications in neurodegenerative diseases .
Antitumor Activity
Preliminary investigations into the antitumor properties of related diazepane derivatives have shown promising results. These compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Current data suggest that this compound has a moderate toxicity profile. Standard safety measures should be adhered to during handling, including avoiding exposure to skin and eyes .
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-5-2-6-15(8-7-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUDOZIVMCNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















